Technical Deep Dive: 2,5-Anhydro-D-mannose vs. 2,5-Anhydro-D-mannitol
Technical Deep Dive: 2,5-Anhydro-D-mannose vs. 2,5-Anhydro-D-mannitol
Executive Summary
This technical guide delineates the critical structural, chemical, and biological distinctions between 2,5-Anhydro-D-mannose (2,5-AM) and 2,5-Anhydro-D-mannitol (2,5-AMol) . While often discussed in tandem due to their synthetic relationship (2,5-AM is the precursor to 2,5-AMol), their applications diverge sharply.
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2,5-Anhydro-D-mannose (2,5-AM): A highly reactive aldehyde intermediate (often referred to as chitose) generated from the deamination of glucosamine. It serves primarily as a chemical synthon for bioconjugation and polymer functionalization due to its reducing end.
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2,5-Anhydro-D-mannitol (2,5-AMol): A stable, C2-symmetric polyol obtained by the reduction of 2,5-AM. It acts as a potent metabolic probe (mimicking fructose to inhibit gluconeogenesis) and a rigid chiral scaffold in asymmetric synthesis.
Part 1: Structural & Chemical Divergence
The core difference lies in the functional group at the C-1 position, which dictates their reactivity and biological recognition.
Structural Comparison Table
| Feature | 2,5-Anhydro-D-mannose (2,5-AM) | 2,5-Anhydro-D-mannitol (2,5-AMol) |
| IUPAC Name | (2R,3S,4S,5R)-5-(Hydroxymethyl)-3,4-dihydroxytetrahydrofuran-2-carbaldehyde | (2R,3S,4S,5R)-2,5-Bis(hydroxymethyl)tetrahydrofuran-3,4-diol |
| C-1 Functionality | Aldehyde (-CHO) | Hydroxyl (-CH₂OH) |
| Ring Structure | Furanose (Rigid) | Furanose (Rigid, C2 Symmetric) |
| Reducing Sugar? | Yes (Positive Fehling/Tollens) | No (Stable Polyol) |
| Stability | Low (Prone to oxidation/Schiff base formation) | High (Stable to acid/base/heat) |
| Primary Role | Reactive Intermediate / Linker | Metabolic Inhibitor / Chiral Ligand |
Stereochemical Configuration
Both compounds possess a rigid tetrahydrofuran ring formed by an oxygen bridge between C-2 and C-5.
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2,5-AMol exhibits C2 symmetry , meaning the C-1 and C-6 hydroxymethyl groups are chemically equivalent in the achiral environment. This symmetry makes it a valuable scaffold for designing bis-ligands in asymmetric catalysis (e.g., chiral phospholanes).
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2,5-AM lacks this symmetry due to the C-1 aldehyde, creating a polarized molecule with distinct electrophilic (C-1) and nucleophilic sites.
Part 2: Synthetic Pathways & Protocols[2]
The synthesis of these compounds is sequentially linked. The industry-standard protocol utilizes the Tiffeneau-Demjanov rearrangement via the deamination of D-glucosamine.
Synthesis Workflow (DOT Diagram)
Caption: Synthesis pathway from D-Glucosamine to 2,5-AMol via nitrous acid deamination and borohydride reduction.
Detailed Experimental Protocol
Step A: Generation of 2,5-Anhydro-D-mannose (2,5-AM)
Principle: Nitrous acid attacks the amine of glucosamine, forming a diazonium ion. The subsequent loss of
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Preparation: Dissolve D-Glucosamine HCl (10 g) in distilled water (100 mL).
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Deamination: Cool to 0°C in an ice bath. Add Sodium Nitrite (NaNO₂, 1.2 eq) portion-wise over 30 minutes.
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Critical Control: Maintain temperature < 4°C to prevent side reactions (formation of glucose/mannose via simple hydrolysis).
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Reaction: Stir for 3-6 hours. The solution will turn slightly yellow.
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Purification (Optional): If isolating 2,5-AM, pass through a cation exchange resin (H+ form) to remove Na+ and unreacted amine. Note: 2,5-AM is unstable and usually reduced immediately.
Step B: Reduction to 2,5-Anhydro-D-mannitol (2,5-AMol)
Principle: The aldehyde at C-1 is reduced to a primary alcohol using Sodium Borohydride.
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Reduction: To the crude 2,5-AM solution (pH adjusted to ~8 with dilute NaOH), add NaBH₄ (0.5 eq) slowly.
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Quenching: Stir for 2 hours at room temperature. Quench excess hydride with Acetic Acid (pH 6).
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Isolation: Concentrate in vacuo. Remove borate salts by repeated evaporation with methanol (forming volatile trimethyl borate).
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Crystallization: Recrystallize from Ethanol/Water to obtain white crystals of 2,5-AMol.
Part 3: Biological Mechanism of Action
This is the area of highest relevance for drug development. 2,5-AMol is the active metabolic probe. It acts as a "Trojan Horse" in fructose metabolism.
Mechanism: The Phosphate Trap
2,5-AMol mimics
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Phosphorylation: Ketohexokinase phosphorylates 2,5-AMol at the C-1 position to form 2,5-AMol-1-Phosphate .
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Bisphosphorylation: Phosphofructokinase (PFK) can further phosphorylate it to 2,5-AMol-1,6-bisphosphate .[1]
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The Blockade:
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Gluconeogenesis Inhibition: 2,5-AMol-1,6-bisP is a potent inhibitor of Fructose-1,6-bisphosphatase (FBPase) . This prevents the liver from producing glucose.[2]
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Glycogenolysis Inhibition: The monophosphate form inhibits Glycogen Phosphorylase.
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ATP Depletion: The phosphorylation consumes ATP, but the molecule cannot be cleaved by Aldolase efficiently to generate energy. This "traps" intracellular phosphate and depletes ATP.[2]
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Metabolic Pathway Diagram (DOT)
Caption: Mechanism of 2,5-AMol acting as a metabolic inhibitor by mimicking Fructose-1,6-bisphosphate.
Part 4: Applications in Drug Development
2,5-AMol as a Hypoglycemic Agent
Due to its ability to inhibit gluconeogenesis, 2,5-AMol has been studied as a potential treatment for type 2 diabetes.
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Effect: Lowers blood glucose by blocking hepatic glucose output.
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Limitation: The "phosphate trap" effect can lead to hepatic toxicity (ATP depletion), similar to hereditary fructose intolerance. Current research focuses on derivatives that inhibit FBPase without massive ATP depletion.
2,5-AM as a Bioconjugation Linker
2,5-AM (the aldehyde) is used to functionalize chitosan or create block copolymers.
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Protocol: Nitrous acid depolymerization of chitosan yields oligomers with a 2,5-AM reducing end.[3]
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Coupling: This aldehyde reacts with hydrazides or alkoxyamines to form stable conjugates (e.g., attaching drugs or fluorescent tags to chitosan backbones).
References
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Riquelme, P. T., et al. (1983). "Regulation of carbohydrate metabolism by 2,5-anhydro-D-mannitol."[2] Proceedings of the National Academy of Sciences, 80(14), 4301–4305.[2] Link
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Tordoff, M. G., et al. (1988). "2,5-Anhydro-D-mannitol: a fructose analogue that increases food intake in rats."[2] American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 254(1), R150-R153.[2] Link
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Horton, D., & Phillips, K. D. (1973). "Definitive synthesis of 2,5-anhydro-D-mannose." Carbohydrate Research, 30(2), 367-374. Link
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Tømmeraas, K., et al. (2001). "Preparation and characterisation of chitosans with oligosaccharide side chains." Carbohydrate Polymers, 46(3), 253-260. Link
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Li, W., et al. (2000). "Synthesis of Chiral Hydroxyl Phospholanes from D-Mannitol and Their Use in Asymmetric Catalytic Reactions."[4] The Journal of Organic Chemistry, 65(11), 3489–3496. Link
Sources
- 1. Inhibition of gluconeogenesis and glycogenolysis by 2,5-anhydro-D-mannitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. 2,5-Anhydro-d-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides as Precursors of Diblock Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Chiral Hydroxyl Phospholanes from D-mannitol and Their Use in Asymmetric Catalytic Reactions [organic-chemistry.org]
